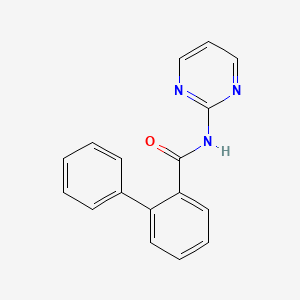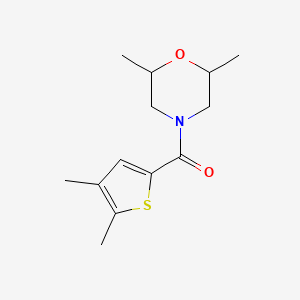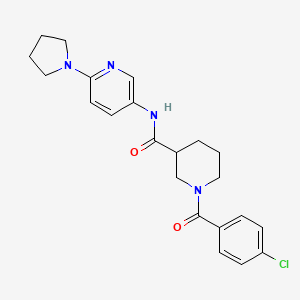
1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as CEP-1347 and is known for its neuroprotective properties. The purpose of
Mecanismo De Acción
The mechanism of action of CEP-1347 involves its ability to inhibit the activation of JNK. JNK is a protein that is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. When activated, JNK can lead to the death of neurons through a process known as apoptosis. CEP-1347 inhibits JNK activation by binding to the protein and preventing its phosphorylation, which is necessary for its activation.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CEP-1347 in lab experiments is its specificity for JNK inhibition. Unlike other compounds that may inhibit multiple signaling pathways, CEP-1347 specifically targets JNK, making it a useful tool for studying the role of JNK in various biological processes. However, one limitation of using CEP-1347 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not cause unwanted side effects.
Direcciones Futuras
There are several future directions for the study of CEP-1347. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the exploration of CEP-1347's potential use in the treatment of other diseases, such as cancer and diabetes. Additionally, researchers may investigate the potential use of CEP-1347 in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of CEP-1347 in human clinical trials.
Conclusion:
In conclusion, CEP-1347 is a promising compound with potential applications in the treatment of neurodegenerative diseases. Its ability to inhibit JNK activation makes it a useful tool for studying the role of JNK in various biological processes. However, further research is needed to fully understand the compound's mechanism of action, as well as its potential use in other diseases and in human clinical trials.
Métodos De Síntesis
The synthesis of CEP-1347 involves a series of chemical reactions that result in the formation of the final product. This process involves the use of various reagents and solvents, including 4-chlorobenzoyl chloride, 6-pyrrolidin-1-ylpyridin-3-amine, and piperidine-3-carboxylic acid. The reaction is typically carried out under carefully controlled conditions, including temperature, pressure, and reaction time, to ensure the highest possible yield and purity of the final product.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Its neuroprotective properties are believed to be due to its ability to inhibit the activation of c-Jun N-terminal kinase (JNK), a protein that is involved in the regulation of cell death and survival. By inhibiting JNK activation, CEP-1347 may help to prevent the death of neurons and preserve brain function.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c23-18-7-5-16(6-8-18)22(29)27-13-3-4-17(15-27)21(28)25-19-9-10-20(24-14-19)26-11-1-2-12-26/h5-10,14,17H,1-4,11-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERINEVLZFTEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
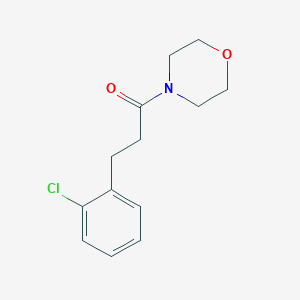
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
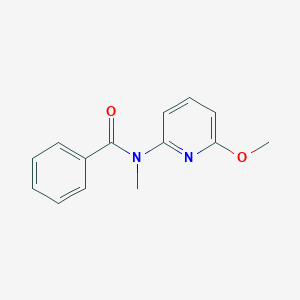
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)


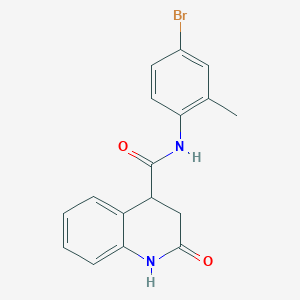
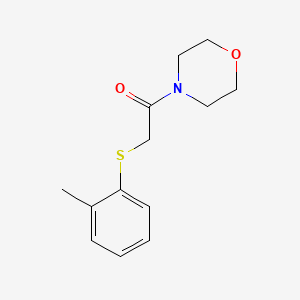
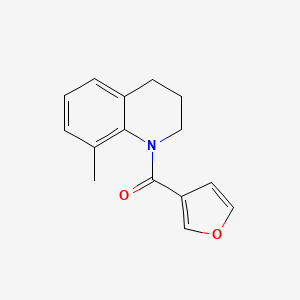
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
